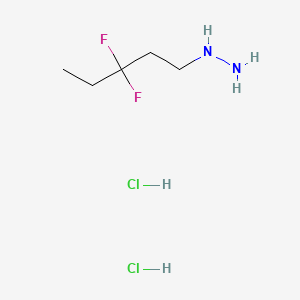
(3,3-Difluoropentyl)hydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluoropentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H13ClF2N2 and a molecular weight of 174.62 g/mol . This compound is of interest due to its unique chemical structure, which includes two fluorine atoms attached to a pentyl chain and a hydrazine group. It is commonly used in pharmaceutical testing and research .
准备方法
The synthesis of (3,3-Difluoropentyl)hydrazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluoropentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the reaction and then purifying the product through crystallization or other separation techniques .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product .
化学反应分析
(3,3-Difluoropentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group or fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropentyl ketones, while reduction could produce difluoropentylamines .
科学研究应用
(3,3-Difluoropentyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3,3-Difluoropentyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
相似化合物的比较
(3,3-Difluoropentyl)hydrazine dihydrochloride can be compared with other fluorinated hydrazines and pentyl derivatives:
(3,3-Difluoropentyl)amine: Similar in structure but lacks the hydrazine group, making it less reactive in certain biochemical applications.
(3,3-Difluoropentyl)hydrazine: The non-dihydrochloride form, which may have different solubility and stability properties.
(3,3-Difluoropropyl)hydrazine: A shorter chain analog that may exhibit different reactivity and biological activity due to the shorter carbon chain.
The uniqueness of this compound lies in its combination of fluorine atoms and hydrazine group, which confer specific chemical and biological properties that are valuable in research and industrial applications .
属性
分子式 |
C5H14Cl2F2N2 |
|---|---|
分子量 |
211.08 g/mol |
IUPAC 名称 |
3,3-difluoropentylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H12F2N2.2ClH/c1-2-5(6,7)3-4-9-8;;/h9H,2-4,8H2,1H3;2*1H |
InChI 键 |
RUHKEPNIPWOBCQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCNN)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
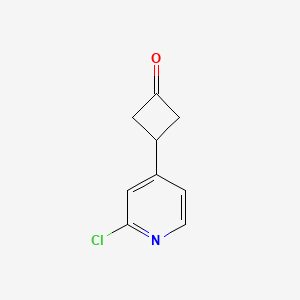
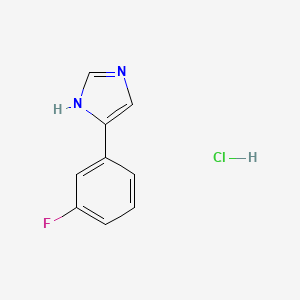
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
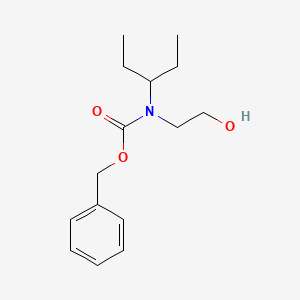
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
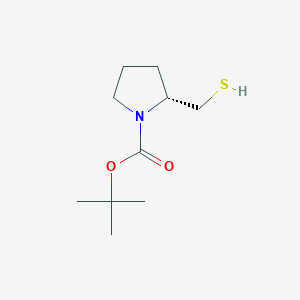
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
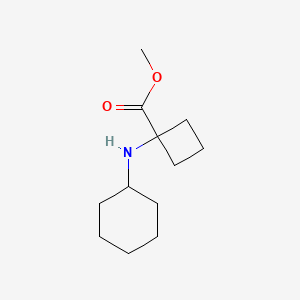
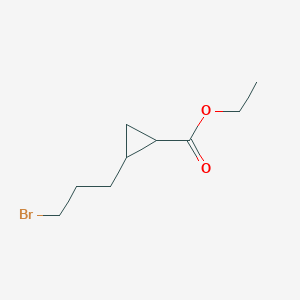
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)
